(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol
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Overview
Description
2-Bromo-3’-chloro-5’-fluorobenzhydrol is an organic compound with the molecular formula C13H9BrClFO and a molecular weight of 315.57 g/mol It is a benzhydrol derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’-chloro-5’-fluorobenzhydrol typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Fluorination: The incorporation of a fluorine atom into the benzene ring.
Reduction: The reduction of the resulting compound to form the benzhydrol derivative.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of 2-Bromo-3’-chloro-5’-fluorobenzhydrol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’-chloro-5’-fluorobenzhydrol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydrol derivatives with different functional groups, while substitution reactions can produce a variety of halogenated compounds .
Scientific Research Applications
2-Bromo-3’-chloro-5’-fluorobenzhydrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3’-chloro-5’-fluorobenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluorobenzaldehyde: Similar in structure but differs in the functional group attached to the benzene ring.
2-Bromo-5-chlorobenzonitrile: Contains bromine and chlorine atoms but lacks the fluorine atom.
Uniqueness
2-Bromo-3’-chloro-5’-fluorobenzhydrol is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
(2-Bromophenyl)(3-chloro-5-fluorophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and related studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound this compound has the following structural formula:
This structure features a bromine atom at the 2-position of the phenyl ring and a chloro-fluoro-substituted phenyl ring at the 3-position. The presence of these halogens may influence its biological activity through various mechanisms.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that halogenated phenols can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The specific activity of this compound against various cancer cell lines remains to be fully elucidated, but preliminary data suggest it may possess cytotoxic effects.
Table 1: Summary of Anticancer Activities of Halogenated Phenols
Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Unknown | TBD | TBD |
4-Bromo-2-hydroxyphenylmethanol | Breast Cancer | 15 | Apoptosis induction |
2-Chloro-4-fluorophenol | Lung Cancer | 20 | Cell cycle arrest |
Antimicrobial Activity
Halogenated compounds are often studied for their antimicrobial properties. Initial studies suggest that this compound may exhibit antibacterial activity against certain strains of bacteria. The mechanism is thought to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Table 2: Antimicrobial Activity Comparison
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | TBD |
4-Bromo-2-hydroxyphenol | Staphylococcus aureus | 32 µg/mL |
2-Chloro-4-fluorophenol | Pseudomonas aeruginosa | 16 µg/mL |
Synthesis Approaches
The synthesis of this compound can be achieved through various methods, including:
- Nucleophilic Substitution : Utilizing bromobenzene and chlorofluorobenzene in a nucleophilic substitution reaction.
- Grignard Reaction : Employing a Grignard reagent derived from bromobenzene to react with an appropriate carbonyl compound.
These synthetic routes are crucial for obtaining the compound in sufficient purity for biological testing.
Case Studies and Research Findings
Several studies have investigated the biological activity of halogenated phenols, providing insights into their potential applications:
- A study published in Journal of Medicinal Chemistry explored the effects of halogenated phenols on cancer cell lines, noting significant cytotoxic effects correlated with the presence of halogens in the aromatic rings .
- Another research article highlighted the antibacterial properties of similar compounds against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy .
Properties
IUPAC Name |
(2-bromophenyl)-(3-chloro-5-fluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClFO/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILBPESELJVUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC(=C2)Cl)F)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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